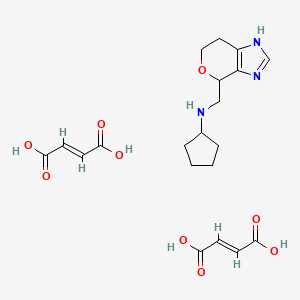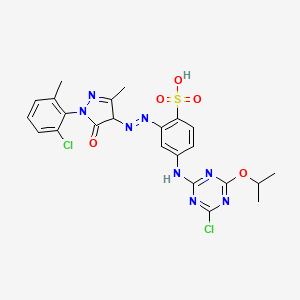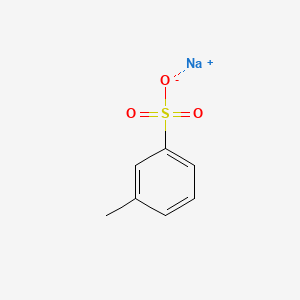
Sodium m-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium m-toluenesulfonate is an organic compound with the chemical formula CH₃C₆H₄SO₃Na. It is a white, water-soluble solid commonly used in various chemical reactions and industrial applications. This compound is derived from toluene, a simple aromatic hydrocarbon, and is known for its role as a hydrotrope, enhancing the solubility of other compounds in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions: Sodium m-toluenesulfonate is typically synthesized through the sulfonation of toluene followed by neutralization with sodium hydroxide
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes where toluene is reacted with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Sodium m-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfinate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinate salts.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Sodium m-toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a supporting electrolyte in electrochemical studies and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to enhance solubility.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Acts as a hydrotrope in detergents and cleaning agents, improving their performance by increasing solubility and stability.
作用机制
The mechanism of action of sodium m-toluenesulfonate involves its ability to enhance the solubility of hydrophobic compounds in aqueous solutions. This is achieved through the formation of micelles or mixed micelles, which encapsulate the hydrophobic molecules, allowing them to dissolve in water. The sulfonate group interacts with water molecules, while the hydrophobic toluene moiety interacts with the hydrophobic compounds, facilitating their solubilization.
相似化合物的比较
Sodium p-toluenesulfonate: Similar in structure but with the sulfonate group in the para position.
Sodium benzenesulfonate: Lacks the methyl group present in sodium m-toluenesulfonate.
Sodium xylene sulfonate: Contains additional methyl groups on the aromatic ring.
Uniqueness: this compound is unique due to its specific positioning of the sulfonate group on the aromatic ring, which influences its solubility and reactivity. This positional isomerism can lead to different physical and chemical properties compared to its para and ortho counterparts.
属性
CAS 编号 |
38251-37-5 |
|---|---|
分子式 |
C7H7NaO3S |
分子量 |
194.19 g/mol |
IUPAC 名称 |
sodium;3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI 键 |
WGGICLLPYNXXCK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


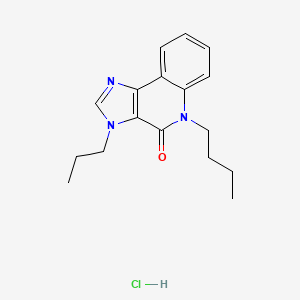

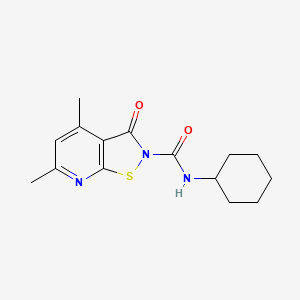
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
